

Solubility Profile of 2,3-Dibromopropionamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,3-Dibromopropionamide**

Cat. No.: **B076969**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of **2,3-Dibromopropionamide** (CAS No. 15102-42-8), a compound of interest in organic synthesis and potentially in pharmaceutical and agrochemical development. Due to the limited availability of quantitative solubility data in published literature, this document summarizes the existing qualitative information and presents a detailed, generalized experimental protocol for the quantitative determination of its solubility in various solvents. This guide is intended to be a foundational resource for researchers, enabling them to accurately assess the solubility of **2,3-Dibromopropionamide** in solvent systems relevant to their specific applications.

Introduction

2,3-Dibromopropionamide is a halogenated amide with potential applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[\[1\]](#)[\[2\]](#) Understanding its solubility in a range of solvents is a critical first step in its practical application, influencing process development, formulation, and purification strategies. This document collates the currently available solubility information for **2,3-Dibromopropionamide** and provides a robust framework for its experimental determination.

Physicochemical Properties of 2,3-Dibromopropionamide

A summary of the key physicochemical properties of **2,3-Dibromopropionamide** is presented in Table 1. These properties can influence its solubility behavior.

Property	Value	Source
Molecular Formula	$C_3H_5Br_2NO$	[1] [3]
Molecular Weight	230.89 g/mol	[1] [3]
Melting Point	132-133 °C	[1]
Boiling Point (Predicted)	315.6 ± 32.0 °C	[1]
Appearance	Off-White Solid	[1]
pKa (Predicted)	14.14 ± 0.50	[1]

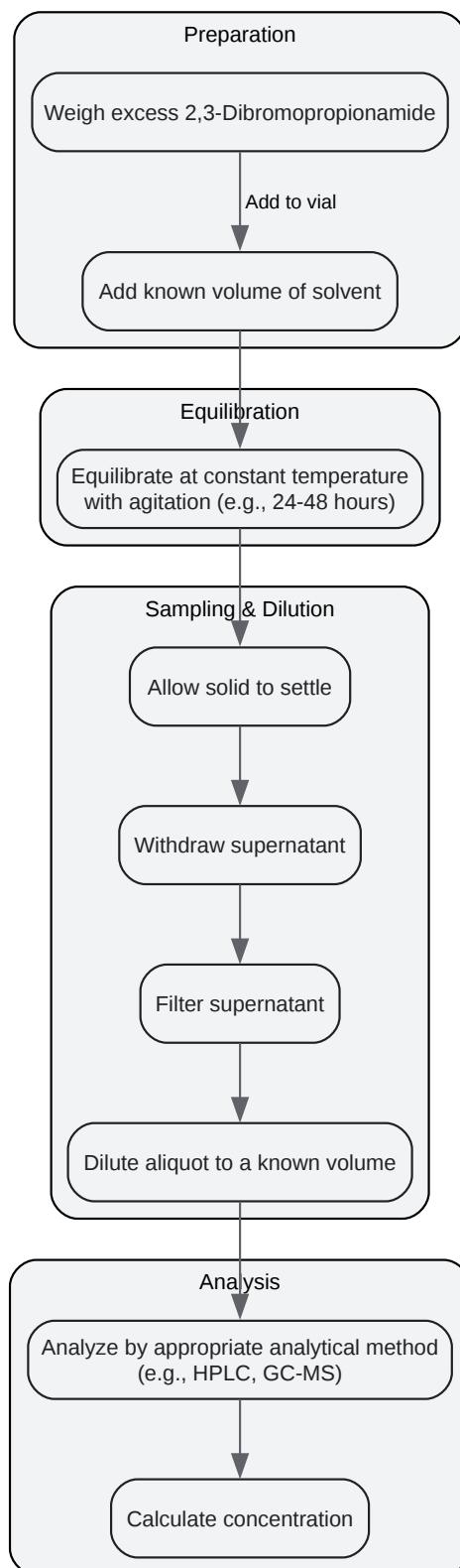
Solubility Data

Quantitative solubility data for **2,3-Dibromopropionamide** is not readily available in scientific literature. However, qualitative assessments have been reported and are summarized in Table 2. It is important to note the conflicting reports regarding its solubility in water, which highlights the necessity for experimental verification.

Table 2: Qualitative Solubility of **2,3-Dibromopropionamide**

Solvent	Qualitative Solubility	Source
Dimethyl Sulfoxide (DMSO)	Soluble	[1]
Methanol	Slightly Soluble	[1]
Water	Slightly Soluble / Insoluble	[1]

Experimental Protocol for Quantitative Solubility Determination


The following is a generalized, yet detailed, protocol for determining the quantitative solubility of **2,3-Dibromopropionamide** in a solvent of interest. This method is based on the principle of creating a saturated solution at a controlled temperature and then determining the concentration of the dissolved solute.

Materials and Equipment

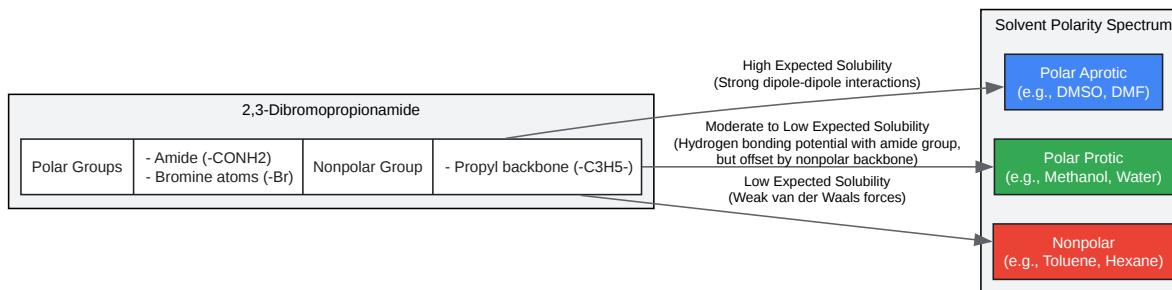
- **2,3-Dibromopropionamide** (high purity)
- Solvent of interest (analytical grade)
- Analytical balance (± 0.1 mg)
- Vials with screw caps
- Constant temperature shaker bath or incubator
- Syringe filters (e.g., $0.45\ \mu\text{m}$ PTFE or other compatible material)
- Syringes
- Volumetric flasks
- Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or a validated titration method)

Experimental Workflow

The overall workflow for determining the solubility of **2,3-Dibromopropionamide** is depicted in the following diagram.

[Click to download full resolution via product page](#)

Experimental workflow for solubility determination.


Step-by-Step Procedure

- Preparation of the Slurry: Accurately weigh an amount of **2,3-Dibromopropionamide** that is in excess of its expected solubility and transfer it to a vial. Add a precisely known volume of the solvent of interest to the vial.
- Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the slurry to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that a saturated solution is formed. The agitation should be vigorous enough to keep the solid suspended.
- Sample Collection: After equilibration, cease agitation and allow the excess solid to settle to the bottom of the vial. Carefully withdraw a known volume of the clear supernatant using a syringe.
- Filtration: Immediately filter the collected supernatant through a syringe filter (pre-equilibrated to the experimental temperature, if possible) to remove any undissolved microparticles.
- Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.
- Quantification: Analyze the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS). A patent for the quantitative chemical analysis of a related compound, 2,3-dibromopropionyl chloride, suggests that titration methods could also be explored and validated.
- Calculation: Calculate the concentration of **2,3-Dibromopropionamide** in the original saturated solution, taking into account the dilution factor. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

Logical Framework for Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of **2,3-Dibromopropionamide**, featuring a polar amide group and two bromine

atoms, alongside a short carbon chain, suggests a degree of polarity. The following diagram illustrates the expected solubility trends based on solvent polarity.

[Click to download full resolution via product page](#)

Solubility relationship based on polarity.

Conclusion

While quantitative solubility data for **2,3-Dibromopropionamide** remains to be extensively documented, this guide provides a solid foundation for researchers. The qualitative data indicates solubility in polar aprotic solvents like DMSO. The provided experimental protocol offers a clear and reliable method for determining the precise solubility in any solvent system of interest. Such empirical data is invaluable for the successful design and optimization of processes involving **2,3-Dibromopropionamide** in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-DIBROMOPROPIONAMIDE CAS#: 15102-42-8 [m.chemicalbook.com]

- 2. 2,3-DIBROMOPROPIONAMIDE | 15102-42-8 [chemicalbook.com]
- 3. 2,3-Dibromopropionamide | C3H5Br2NO | CID 85798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Solubility Profile of 2,3-Dibromopropionamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076969#solubility-of-2-3-dibromopropionamide-in-various-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com